
(3-Methanesulfonylpyridin-2-yl)methanamine hydrochloride
Vue d'ensemble
Description
“(3-Methanesulfonylpyridin-2-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C7H11ClN2O2S . It is available for purchase from various suppliers for use in pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “(3-Methanesulfonylpyridin-2-yl)methanamine hydrochloride” is defined by its molecular formula, C7H11ClN2O2S . Unfortunately, detailed structural analysis such as bond lengths, angles, and 3D conformation is not available in the search results.Chemical Reactions Analysis
Specific information on the chemical reactions involving “(3-Methanesulfonylpyridin-2-yl)methanamine hydrochloride” is not available in the search results. Chemical reactions can vary widely depending on the reactants and conditions used.Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-Methanesulfonylpyridin-2-yl)methanamine hydrochloride” include its molecular formula (C7H11ClN2O2S) and molecular weight . Detailed properties such as melting point, boiling point, solubility, and spectral data are not available in the search results.Applications De Recherche Scientifique
Crystal Structure and Theoretical Investigations
Research on related compounds to (3-Methanesulfonylpyridin-2-yl)methanamine hydrochloride, such as the study by Kamaraj et al. (2021), involves exploring the structural and electronic properties of sulfonamide compounds. These studies often include theoretical investigations using quantum chemical calculations, analyzing factors like molecular electrostatic potential surfaces, which can have implications in drug design and development (Kamaraj et al., 2021).
Application in Organic Synthesis
Research conducted by De Saint-Fuscien and Dodd (2000) involves the synthesis of aziridine-2-carboxylates, highlighting the role of similar compounds in facilitating organic reactions. This area of research is crucial in developing new synthetic methodologies for complex organic compounds (De Saint-Fuscien & Dodd, 2000).
Insights into Catalytic Processes
Jacquemin et al. (2010) provide insights into the catalytic processes involving methane, which is significant for understanding the industrial applications of similar compounds. These studies often include investigating reaction mechanisms at a molecular level, which is essential for the development of efficient catalytic systems (Jacquemin et al., 2010).
Synthesis of Indolyl-Methanamines
Das et al. (2013) explore the synthesis of 3-indolyl-methanamines, demonstrating the potential of similar compounds in the synthesis of pharmacologically relevant structures. Such research is fundamental in the field of medicinal chemistry and drug discovery (Das et al., 2013).
Applications in Methanol Production
Research like that of Garcia et al. (2022) on the conversion of methane to methanol highlights the role of related compounds in developing new methods for chemical production. This area of research has significant industrial implications, particularly in the field of sustainable energy and chemical synthesis (Garcia et al., 2022).
Enzymatic Reaction Studies
Cooper et al. (1976) conducted studies on enzymatic reactions of methionine sulfoximine, which could shed light on the behavior of similar compounds in biological systems. Understanding these reactions is crucial for the development of enzyme inhibitors and for the study of metabolic pathways (Cooper et al., 1976).
Safety And Hazards
Propriétés
IUPAC Name |
(3-methylsulfonylpyridin-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S.ClH/c1-12(10,11)7-3-2-4-9-6(7)5-8;/h2-4H,5,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWHQFRQCDSMHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(N=CC=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methanesulfonylpyridin-2-yl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






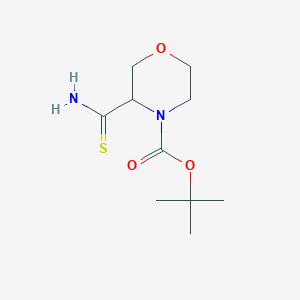

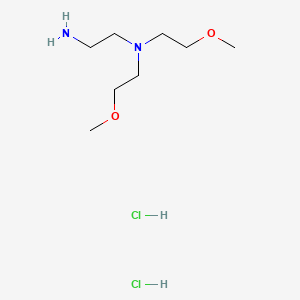
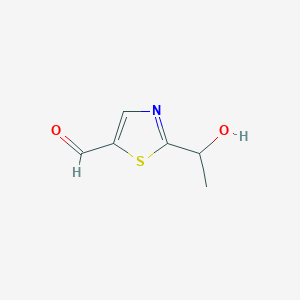
![3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanoic acid hydrochloride](/img/structure/B1383345.png)
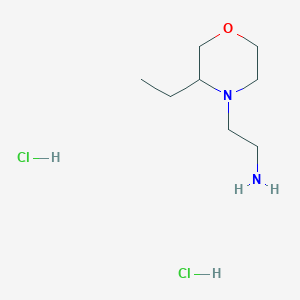
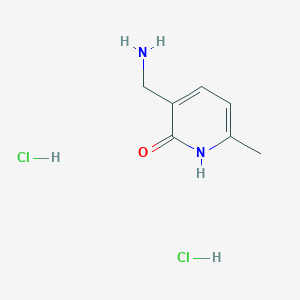
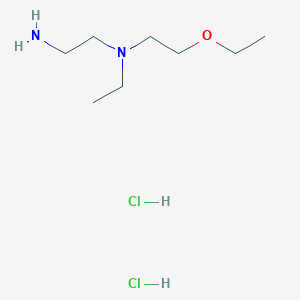
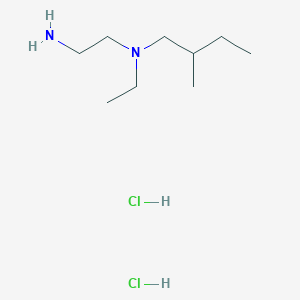
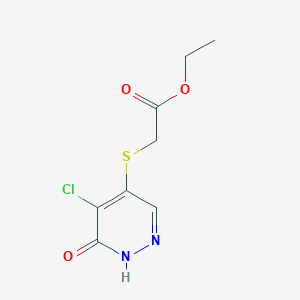
![{[3-(Tert-butoxy)cyclobutoxy]methyl}benzene](/img/structure/B1383355.png)